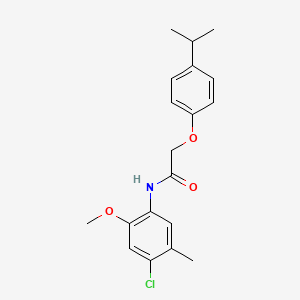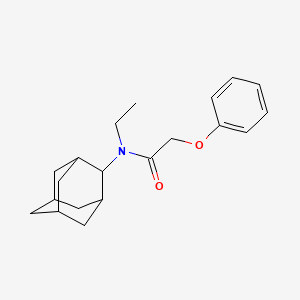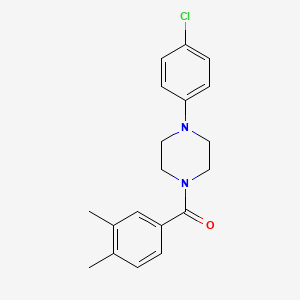
N-(4-chloro-2-methoxy-5-methylphenyl)-2-(4-isopropylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chloro-2-methoxy-5-methylphenyl)-2-(4-isopropylphenoxy)acetamide, also known as GW0742, is a synthetic selective agonist of peroxisome proliferator-activated receptor delta (PPARδ). It has been extensively studied for its potential applications in various fields, including scientific research, drug discovery, and sports performance enhancement.
Mécanisme D'action
N-(4-chloro-2-methoxy-5-methylphenyl)-2-(4-isopropylphenoxy)acetamide binds to and activates PPARδ, which regulates the expression of genes involved in lipid metabolism, glucose uptake, and mitochondrial biogenesis. It also modulates the activity of various signaling pathways, including the AMPK and mTOR pathways, which are involved in energy homeostasis and cell growth.
Biochemical and physiological effects:
N-(4-chloro-2-methoxy-5-methylphenyl)-2-(4-isopropylphenoxy)acetamide has been shown to increase fatty acid oxidation and glucose uptake in skeletal muscle, liver, and adipose tissue. It also promotes mitochondrial biogenesis and improves insulin sensitivity. In addition, it exhibits anti-inflammatory effects by inhibiting the expression of pro-inflammatory cytokines and chemokines.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-chloro-2-methoxy-5-methylphenyl)-2-(4-isopropylphenoxy)acetamide has several advantages for laboratory experiments, including its high selectivity for PPARδ, its stability in biological systems, and its ability to penetrate cell membranes. However, it also has limitations, such as its relatively short half-life and potential off-target effects.
Orientations Futures
There are several future directions for the research and development of N-(4-chloro-2-methoxy-5-methylphenyl)-2-(4-isopropylphenoxy)acetamide. One potential area of focus is its application in treating metabolic disorders, such as obesity and diabetes. Another area of interest is its potential use in sports performance enhancement, as it has been shown to increase endurance and improve muscle function. Additionally, further studies are needed to elucidate its mechanism of action and potential side effects.
Méthodes De Synthèse
N-(4-chloro-2-methoxy-5-methylphenyl)-2-(4-isopropylphenoxy)acetamide can be synthesized through a multi-step process involving the reaction of 4-chloro-2-methoxy-5-methylphenylamine with 4-isopropylphenol, followed by acetylation with acetic anhydride and subsequent deprotection with hydrochloric acid. The purity of the final product can be achieved through chromatographic techniques.
Applications De Recherche Scientifique
N-(4-chloro-2-methoxy-5-methylphenyl)-2-(4-isopropylphenoxy)acetamide has been used in various scientific research studies due to its ability to activate PPARδ, which plays a crucial role in regulating lipid and glucose metabolism, inflammation, and cell differentiation. It has been shown to have potential therapeutic effects in treating metabolic disorders, such as obesity, diabetes, and dyslipidemia. It also exhibits anti-inflammatory and anti-cancer properties.
Propriétés
IUPAC Name |
N-(4-chloro-2-methoxy-5-methylphenyl)-2-(4-propan-2-ylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO3/c1-12(2)14-5-7-15(8-6-14)24-11-19(22)21-17-9-13(3)16(20)10-18(17)23-4/h5-10,12H,11H2,1-4H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFAQYUVTWNJDBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)OC)NC(=O)COC2=CC=C(C=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-{[4-(dimethylamino)phenyl]thio}-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B5792855.png)

![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-3-(5-methyl-2-furyl)acrylamide](/img/structure/B5792871.png)
![7-[(4-chlorobenzyl)oxy]-8-(N-hydroxyethanimidoyl)-4-methyl-2H-chromen-2-one](/img/structure/B5792877.png)
![N'-[(5-bromo-2-chlorobenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5792888.png)

![methyl 4-[(3-methyl-2-nitrobenzoyl)amino]benzoate](/img/structure/B5792909.png)

![4-methyl-2-[(3-nitrobenzyl)thio]-5,6,7,8-tetrahydroquinazoline](/img/structure/B5792913.png)

![methyl 3-({[(4-chlorobenzyl)amino]carbonothioyl}amino)-2-thiophenecarboxylate](/img/structure/B5792929.png)
![6-amino-4-[4-(dimethylamino)phenyl]-2-thioxo-1,2-dihydro-3,5-pyridinedicarbonitrile](/img/structure/B5792940.png)

![4-[(methylsulfonyl)amino]-N-phenylbenzamide](/img/structure/B5792946.png)